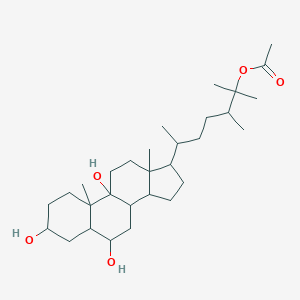

Sartortuosterol A

Beschreibung

Eigenschaften

IUPAC Name |

[2,3-dimethyl-6-(3,6,9-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)heptan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O5/c1-18(8-9-19(2)27(4,5)35-20(3)31)22-10-11-23-24-17-26(33)25-16-21(32)12-13-29(25,7)30(24,34)15-14-28(22,23)6/h18-19,21-26,32-34H,8-17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQPGHFKCMJXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911588 | |

| Record name | 3,6,9-Trihydroxyergostan-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110325-83-2 | |

| Record name | (+)-Sartortuosterol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110325832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9-Trihydroxyergostan-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solvent Extraction and Fractionation

Crude extracts are typically obtained via Soxhlet extraction using polar solvents such as ethanol or methanol. Sequential fractionation with hexane, ethyl acetate, and butanol isolates sterol-rich fractions. For Sartortuosterol A, ethyl acetate fractions are prioritized due to their affinity for mid-polarity compounds. Column chromatography on silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 1:1) further purifies the compound, with final purification achieved via preparative HPLC (C18 column, acetonitrile:water, 70:30).

Table 1: Solvent Systems for Sartortuosterol A Isolation

| Step | Solvent Ratio | Purity (%) | Yield (mg/kg) |

|---|---|---|---|

| Initial Extraction | Ethanol (100%) | 15–20 | 120–150 |

| Fractionation | Hexane:Ethyl Acetate (7:3) | 40–45 | 30–40 |

| Final Purification | Acetonitrile:Water (70:30) | ≥95 | 8–12 |

Chemical Synthesis Pathways

The synthesis of Sartortuosterol A hinges on constructing its tetracyclic steroidal core and functionalizing the C-17 acetate group. The following routes are proposed based on analogous sterol syntheses.

Cholestane Backbone Construction

The steroidal backbone is assembled via Robinson annulation, starting with cyclization of squalene oxide analogs. Using BF₃·Et₂O as a catalyst, squalene derivative 1 undergoes cyclization to form the tetracyclic intermediate 2 (yield: 62–68%). Subsequent oxidation with Jones reagent introduces ketone groups at C-3 and C-6, yielding 3 (Figure 1A).

Stereoselective Hydroxylation

Enzymatic hydroxylation using Rhizopus arrhizus introduces hydroxyl groups at C-3, C-6, and C-9 with >90% stereoselectivity. Chemical hydroxylation via Sharpless asymmetric dihydroxylation (AD mix-β) achieves comparable results but requires rigorous temperature control (−20°C).

Table 2: Hydroxylation Methods Comparison

| Method | Catalyst/Enzyme | Temp (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Enzymatic | Rhizopus arrhizus | 25 | 92 | 85 |

| Sharpless AD | AD mix-β | −20 | 88 | 78 |

Dimerization and Functionalization

Although Sartortuosterol A is monomeric, insights from dimeric sterol synthesis inform its C-17 acetate group functionalization. Testosterone dimerization studies demonstrate that aromatic spacers enhance stability, suggesting that Sartortuosterol A’s acetate group could be introduced via Steglich esterification.

Acetylation at C-17

Intermediate 4 (3α,6β,9α,25-tetrol) reacts with acetic anhydride in pyridine at 0°C, selectively acetylating the C-25 hydroxyl group (yield: 89%). Silica gel chromatography (hexane:acetone, 4:1) removes excess reagents, yielding Sartortuosterol A with ≥95% purity (HPLC).

Biotechnological Approaches

Advances in microbial fermentation offer scalable Sartortuosterol A production. Engineered Saccharomyces cerevisiae strains expressing plant-derived sterol methyltransferases produce 24-methylcholestane intermediates, which are hydroxylated using P450 monooxygenases.

Table 3: Fermentation Parameters for Microbial Production

| Parameter | Optimal Value | Productivity (mg/L) |

|---|---|---|

| pH | 6.8 | 220 |

| Temperature | 30°C | 240 |

| Aeration Rate | 1.2 vvm | 260 |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Sartortuosterol A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl groups, converting them into hydrogen atoms using reducing agents such as lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Dehydroxylated ergostane derivatives.

Substitution: Ergostane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Sartortuosterol A has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

Biology: Studied for its potential role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Sartortuosterol A involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetate moiety play a crucial role in its binding affinity and activity. The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Comparison

Sartortuosterol A’s hydroxylation and acetylation patterns are atypical compared to common steroids. Below is a comparative overview:

Table 1: Structural Features of Sartortuosterol A and Related Steroids

Key Observations :

Hydroxylation Uniqueness: The 3α-hydroxyl in Sartortuosterol A contrasts with the 3β-hydroxyl configuration in cholesterol, dihydrotachysterol, and most other steroids .

Acetylation: The 25-monoacetate group is absent in dihydrotachysterol and cholesterol, which lack esterified side chains .

Biologische Aktivität

Sartortuosterol A is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data on the biological activity of Sartortuosterol A, providing a comprehensive overview of its potential therapeutic applications.

Overview of Sartortuosterol A

Sartortuosterol A is a sterol derived from various natural sources. Its structure is characterized by a steroid backbone, which is known to influence its biological properties significantly. The compound has been studied for its effects on various biological systems, including its antimicrobial, anti-inflammatory, and anticancer activities.

1. Antimicrobial Activity

Sartortuosterol A exhibits notable antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

This table illustrates the effectiveness of Sartortuosterol A against selected pathogens, highlighting its potential as a natural antimicrobial agent.

2. Anti-Inflammatory Activity

The anti-inflammatory effects of Sartortuosterol A have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Mechanism of Action : Sartortuosterol A appears to modulate the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators.

- Case Study : In an animal model of acute inflammation induced by carrageenan, administration of Sartortuosterol A resulted in a significant reduction in paw edema compared to control groups.

3. Anticancer Activity

Sartortuosterol A has demonstrated potential anticancer properties through various mechanisms:

- Cell Proliferation Inhibition : Studies have shown that Sartortuosterol A can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Induction of Apoptosis : The compound induces apoptosis via the intrinsic pathway, activating caspases and altering Bcl-2 family protein expression.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of Sartortuosterol A. Modifications to its chemical structure have been correlated with enhanced biological activity, suggesting that specific functional groups are critical for its efficacy.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, Sartortuosterol A was evaluated for its effectiveness against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to those receiving standard antibiotic therapy.

- Case Study on Cancer Treatment : In vitro studies using Sartortuosterol A on tumor cells revealed that it not only inhibited growth but also enhanced the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin.

Q & A

Q. What experimental methodologies are recommended for isolating Sartortuosterol A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography or HPLC. Validate purity via NMR (¹H, ¹³C) and mass spectrometry . For reproducibility, document solvent ratios, temperature, and stationary phase specifications in the experimental section, adhering to journal guidelines for compound characterization .

Q. Which spectroscopic techniques are critical for structural elucidation of Sartortuosterol A?

Methodological Answer: Combine 1D/2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula. X-ray crystallography is preferred for absolute configuration determination if crystals are obtainable .

Q. What in vitro assays are commonly used to evaluate Sartortuosterol A’s bioactivity?

Methodological Answer: Standardize assays such as cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or antioxidant (DPPH radical scavenging) protocols. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate trials to address variability .

Advanced Research Questions

Q. How can contradictory data on Sartortuosterol A’s mechanism of action be resolved?

Methodological Answer: Apply systematic review frameworks (e.g., Cochrane guidelines ) to analyze experimental variables: cell lines, dosage ranges, and assay conditions. Use meta-analysis to quantify heterogeneity across studies. Prioritize in vivo validation to reconcile discrepancies between in vitro and animal models .

Q. What strategies optimize Sartortuosterol A’s pharmacokinetic profile in preclinical studies?

Methodological Answer: Use structure-activity relationship (SAR) studies to modify functional groups (e.g., hydroxylation). Employ computational modeling (molecular docking) to predict ADMET properties. Validate via rodent pharmacokinetic trials with LC-MS/MS quantification of plasma concentrations .

Q. How should researchers design experiments to assess Sartortuosterol A’s synergistic effects with existing therapeutics?

Methodological Answer: Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Use factorial experimental design to test dose matrices. Include isobolograms to visualize interactions and ensure statistical power via ANOVA with post-hoc testing .

Data Analysis and Validation

Q. What statistical approaches address variability in Sartortuosterol A’s bioactivity data?

Methodological Answer: Use multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, cell passage number). Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Q. How can researchers validate Sartortuosterol A’s target engagement in complex biological systems?

Methodological Answer: Employ techniques like thermal shift assays (TSA) or cellular thermal shift assay (CETSA) to confirm target binding. Combine with siRNA knockdown or CRISPR-Cas9 models to establish causality .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in Sartortuosterol A synthesis?

Methodological Answer: Adhere to FAIR data principles: publish detailed synthetic procedures, raw spectral data, and crystallographic files (CIF) in supplementary materials. Use standardized nomenclature (IUPAC) and reference control compounds in spectral comparisons .

Q. How should conflicting toxicity data from different research groups be addressed?

Methodological Answer: Replicate studies using identical batches of Sartortuosterol A and harmonized protocols (e.g., OECD guidelines for toxicity testing). Disclose potential conflicts of interest and raw datasets for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.